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Abstract
Gpx4-IN-3, also known as GPX4 inhibitor 26a, is a potent and selective small molecule

inhibitor of Glutathione Peroxidase 4 (GPX4). By directly targeting GPX4, a crucial enzyme in

the regulation of lipid peroxidation, Gpx4-IN-3 effectively induces ferroptosis, a form of

regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Gpx4-IN-3. It includes detailed summaries of its physicochemical

characteristics, in vitro and in vivo efficacy, and the underlying mechanism of action.

Furthermore, this document outlines key experimental protocols for the evaluation of Gpx4-IN-
3 and visualizes the associated signaling pathways and experimental workflows, offering a

valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties
Gpx4-IN-3 is a synthetic molecule with the IUPAC name α-[(2-chloroacetyl)[4-(5-

oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide.[1][2] Its chemical

structure is characterized by a central acetamide scaffold linked to a benzothiophene moiety, a

phenylethyl group, and a chloroacetylated oxazolylphenyl amine.
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Table 1: Chemical and Physical Properties of Gpx4-IN-3

Property Value Reference(s)

IUPAC Name

α-[(2-chloroacetyl)[4-(5-

oxazolyl)phenyl]amino]-N-(2-

phenylethyl)-

benzo[b]thiophene-3-

acetamide

[1][2]

Synonyms
GPX4 inhibitor 26a, NSC-

835419
[1][3]

CAS Number 2761004-85-5 [1][2][4]

Molecular Formula C29H24ClN3O3S [1][2][3]

Molecular Weight 530.04 g/mol [1][3][4]

Appearance Crystalline solid [1][2]

Purity ≥95% [3]

Solubility
Soluble in DMSO and

Chloroform
[1][2][3][4]

SMILES

ClCC(N(C(C1=CSC2=CC=CC

=C21)C(NCCC3=CC=CC=C3)

=O)C4=CC=C(C5=CN=CO5)C

=C4)=O

[1][2]

InChI Key
ZLCPSXKEQBUXRJ-

UHFFFAOYSA-N
[1][2]

Storage
Store at -20°C (powder) or

-80°C (in solvent)
[4]

Biological Activity and Mechanism of Action
Gpx4-IN-3 is a highly potent inhibitor of GPX4, exhibiting 71.7% inhibition of GPX4 activity at a

concentration of 1 µM.[4][5] This inhibition leads to the accumulation of lipid reactive oxygen
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species (ROS) and subsequent induction of ferroptosis, a non-apoptotic form of programmed

cell death.[4][5]

In Vitro Activity
Gpx4-IN-3 has demonstrated significant cytotoxic effects across various cancer cell lines. The

half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in

fibrosarcoma and breast cancer cells.

Table 2: In Vitro Cytotoxicity of Gpx4-IN-3

Cell Line Cancer Type IC50 (µM) Reference(s)

HT-1080 Fibrosarcoma 0.15 [4][5]

4T1 Breast Cancer 0.78 [4][5]

MCF-7 Breast Cancer 6.9 [4][5]

HT-1080 (with Fer-1) Fibrosarcoma 4.73 [5]

The increased IC50 value in the presence of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor,

confirms that the cytotoxic activity of Gpx4-IN-3 is primarily mediated through the induction of

ferroptosis.[4][5]

In Vivo Activity
In preclinical animal models, Gpx4-IN-3 has shown promising anti-tumor activity. In a 4T1

mouse xenograft model, intravenous administration of Gpx4-IN-3 significantly suppressed

tumor growth.

Table 3: In Vivo Anti-Tumor Efficacy of Gpx4-IN-3 in a 4T1 Xenograft Model
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Dosage
(mg/kg)

Administration
Route

Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference(s)

15 Intravenous
Every two days

for five doses
33.2% [1][4]

30 Intravenous
Every two days

for five doses
55.1% [1][4]

These findings indicate that Gpx4-IN-3 possesses good biological safety and exerts anti-tumor

effects in vivo.[4][5]

Mechanism of Action: Induction of Ferroptosis
The primary mechanism of action of Gpx4-IN-3 is the direct inhibition of GPX4. GPX4 is a

central regulator of ferroptosis, functioning to reduce phospholipid hydroperoxides (PLOOH) to

non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[6] By inhibiting GPX4,

Gpx4-IN-3 disrupts this protective mechanism, leading to an accumulation of lipid ROS and the

execution of ferroptotic cell death.[4][5]
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Caption: Mechanism of action of Gpx4-IN-3 in inducing ferroptosis.

Signaling Pathway
GPX4 is a key node in the cellular defense against oxidative stress and ferroptosis. Its activity

is intrinsically linked to the availability of glutathione (GSH), which is synthesized from amino

acids imported into the cell.
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Caption: The GPX4 signaling pathway in the regulation of ferroptosis.
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Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

Gpx4-IN-3. Specific details may need to be optimized for different cell lines and experimental

conditions.

Cell Viability Assay (CCK-8 or CellTiter-Glo)
This assay determines the dose-dependent cytotoxic effect of Gpx4-IN-3.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate overnight.

Compound Treatment: Treat cells with a serial dilution of Gpx4-IN-3 (e.g., 0.01 to 100 µM)

and a vehicle control (DMSO) for 48-72 hours.

Assay Procedure:

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure

the absorbance at 450 nm using a microplate reader.[7][8]

For CellTiter-Glo: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes.

Measure the luminescence using a luminometer.[9][10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by non-linear regression analysis.

Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Cell Treatment: Treat cells with Gpx4-IN-3 at a concentration known to induce cell death

(e.g., 1-5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive

control (e.g., RSL3).

Staining: Incubate the cells with 5-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.
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Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh buffer. Analyze

the fluorescence shift from red to green using a flow cytometer. An increase in green

fluorescence indicates lipid peroxidation.[11]

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of Gpx4-IN-3 in a living organism.

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1

cells) into the flank of each mouse.

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups. Administer Gpx4-IN-3 (e.g., 15 and 30 mg/kg) and vehicle

control via the desired route (e.g., intravenous injection) according to a predetermined

schedule.[1][4]

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Calculate the tumor growth inhibition (TGI).

Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of Gpx4-IN-3.
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Caption: A typical experimental workflow for the evaluation of Gpx4-IN-3.
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Conclusion
Gpx4-IN-3 is a valuable research tool for studying the role of GPX4 and ferroptosis in various

pathological conditions, particularly in cancer. Its high potency and selectivity make it an

excellent candidate for further preclinical development. This guide provides essential technical

information to aid researchers in designing and conducting experiments with Gpx4-IN-3,

ultimately contributing to a better understanding of ferroptosis and the development of novel

therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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